molecular formula C17H21N3O2S B2812422 N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-methoxybenzamide CAS No. 361168-43-6

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-methoxybenzamide

Cat. No.: B2812422
CAS No.: 361168-43-6
M. Wt: 331.43
InChI Key: ARXPCQPTBYDBLF-UHFFFAOYSA-N
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Description

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-methoxybenzamide is a synthetic small molecule characterized by a fused thieno[3,4-c]pyrazole core system, a tert-butyl substituent, and a 3-methoxybenzamide group. This structural class of compounds is of significant interest in medicinal chemistry and drug discovery research, particularly for investigating kinase inhibition pathways . Compounds based on the thieno[3,4-c]pyrazole scaffold have demonstrated potential in modulating key enzymatic targets, including various protein kinases such as focal adhesion kinase 1 (FAK1), Aurora kinase A, Aurora kinase B, and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are critical in cellular signaling processes related to proliferation and survival . The primary research value of this compound lies in its application as a chemical tool or reference standard for studying disease mechanisms, primarily in oncology. Its proposed mechanism of action involves the potent and selective inhibition of specific protein kinases, thereby interfering with signal transduction cascades that drive pathological cell growth and survival . By targeting these enzymes, it can be used in in vitro assays to elucidate their role in cancer biology and to evaluate the structure-activity relationships (SAR) of novel therapeutic agents. This product is intended for research purposes only and is not for human or veterinary therapeutic use. Researchers are advised to handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-17(2,3)20-15(13-9-23-10-14(13)19-20)18-16(21)11-6-5-7-12(8-11)22-4/h5-8H,9-10H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXPCQPTBYDBLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-methoxybenzamide typically involves multiple steps. One common method includes the formation of the thieno[3,4-c]pyrazole core, followed by functionalization to introduce the tert-butyl and methoxybenzamide groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction conditions is optimized to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-methoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its thieno-pyrazole scaffold, which distinguishes it from other pyrazole-based derivatives. Below is a comparative analysis with key analogs:

Structural and Functional Comparisons
Compound Name Core Structure Substituents Key Functional Groups (IR/NMR) Biological Activity
Target Compound Thieno[3,4-c]pyrazole 2-tert-butyl, 3-methoxybenzamide Amide C=O (~1660 cm⁻¹, IR) Autotaxin inhibition (patented)
N-tert-Butyl-2-(5-methyl-2-phenyl-2H-pyrazol-3-yl)benzamide (10d-3-2) Pyrazole 5-methyl, 2-phenyl, benzamide Amide C=O (1660 cm⁻¹), δ 5.38 (NH, 1H-NMR) Not explicitly tested
N-tert-Butyl-2-[4,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-3-yl]benzamide (10d-8) Pyrazole 4,5-dimethyl, 4-nitrophenyl, benzamide δ 2.38 (CH3, 1H-NMR), nitro group (IR) Not reported
Pyrrolo[3,4-c]pyrrole derivatives (e.g., Compound 24) Pyrrolo-pyrrole Benzo[d][1,2,3]triazole, tert-butyl Carbamate C=O (~1740 cm⁻¹), triazole ring Autotaxin inhibition (IC50 ~10 nM)

Key Observations:

Substituent Effects :

  • The 3-methoxybenzamide group introduces electron-donating properties, which may enhance solubility relative to nitro-substituted analogs (e.g., 10d-8) .
  • tert-Butyl groups in both the target compound and analogs (e.g., 10d-3-2) contribute to metabolic stability by sterically shielding reactive sites .

Biological Activity: While the target compound’s autotaxin inhibition is patent-claimed , pyrrolo-pyrrole derivatives (e.g., Compound 24) demonstrate measurable IC50 values (~10 nM) in enzymatic assays . Direct comparative data for the thienopyrazole derivative remains unpublished.

Physicochemical and Pharmacokinetic Properties
Property Target Compound 10d-3-2 Pyrrolo-pyrrole Derivative
Melting Point Not reported 105–106°C Varies (solid/liquid phases)
Solubility (HT-Solubility) Likely moderate (methoxy group) Not tested 20–50 µM in phosphate buffer
Metabolic Stability High (tert-butyl shield) Moderate High (carbamate protection)

Analysis :

  • The target compound’s methoxy group may improve aqueous solubility compared to nitro- or phenyl-substituted pyrazoles (e.g., 10d-8), though experimental data is lacking .
  • Pyrrolo-pyrrole derivatives exhibit superior solubility (20–50 µM) due to their polar carbamate groups, suggesting room for optimization in the thienopyrazole series .

Biological Activity

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive understanding of its pharmacological properties.

Chemical Structure and Synthesis

The compound features a thieno[3,4-c]pyrazole core linked to a methoxybenzamide group. The synthesis typically involves multi-step organic reactions that optimize yield and purity. Key steps include the formation of the thieno[3,4-c]pyrazole core and subsequent functionalization to introduce the methoxybenzamide moiety.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. These interactions can modulate various signaling pathways within cells:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It may bind to certain receptors, altering their activity and affecting cellular responses.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antiproliferative Activity :
    • Studies have shown that derivatives of thieno[3,4-c]pyrazole compounds can inhibit cancer cell proliferation. For instance, related compounds demonstrated IC50 values ranging from 1.2 to 5.3 µM against various cancer cell lines such as MCF-7 .
  • Antioxidant Properties :
    • Some derivatives have shown significant antioxidative activity in vitro, suggesting potential protective effects against oxidative stress .
  • Antibacterial Activity :
    • The compound has been tested for antibacterial properties, with some derivatives demonstrating effectiveness against Gram-positive bacteria .

Study 1: Antiproliferative Effects

A study investigated the antiproliferative effects of various thieno[3,4-c]pyrazole derivatives on MCF-7 breast cancer cells. The results indicated that compounds with specific substitutions exhibited IC50 values as low as 1.2 µM, highlighting their potential as anticancer agents.

Study 2: Antioxidative Activity

Another research effort focused on evaluating the antioxidative capacity of methoxy-substituted derivatives. The findings showed enhanced antioxidant activity compared to standard antioxidants like BHT (Butylated Hydroxytoluene), suggesting these compounds could mitigate oxidative damage in cells .

Comparative Analysis of Biological Activities

Activity Type IC50 Values Reference
Antiproliferative1.2 - 5.3 µM
AntioxidantSignificant vs BHT
AntibacterialMIC = 8 µM

Q & A

Q. What are the critical steps in synthesizing N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-methoxybenzamide, and how can reaction conditions be optimized?

The synthesis typically involves:

  • Core formation : Cyclization of thieno[3,4-c]pyrazole precursors using hydrazine derivatives under reflux with solvents like DMF or THF .
  • Functionalization : Introducing tert-butyl and methoxybenzamide groups via nucleophilic substitution or coupling reactions (e.g., using sodium hydride as a base) .
  • Purification : Column chromatography or recrystallization to achieve >95% purity. Optimization includes adjusting reaction time (e.g., 12–24 hours for cyclization) and temperature (80–120°C) to maximize yield (reported 45–65%) .

Q. Which analytical techniques are essential for characterizing this compound and verifying its structural integrity?

  • NMR spectroscopy (¹H/¹³C): Confirms substituent positions (e.g., tert-butyl singlet at δ 1.3 ppm, methoxy at δ 3.8 ppm) .
  • HPLC : Monitors purity (>95% required for biological assays) .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., calculated m/z 400.2 vs. observed 400.3) .

Q. What are the primary chemical reactions this compound undergoes, and how do they influence its applications?

Key reactions include:

  • Oxidation : Introduces sulfone or hydroxyl groups using KMnO₄/H₂O₂, altering solubility for pharmacokinetic studies .
  • Substitution : Bromination at the thieno-pyrazole ring (e.g., NBS in CCl₄) to create derivatives for structure-activity relationship (SAR) studies . These modifications enable applications in enzyme inhibition assays or material science .

Advanced Research Questions

Q. How do structural variations (e.g., substituent changes) impact the compound’s biological activity?

  • tert-butyl group : Enhances metabolic stability by steric hindrance, as seen in analogs with 20% higher plasma half-life .
  • Methoxy position : Ortho-substitution (vs. para) reduces CYP450 inhibition (IC₅₀ shifts from 1.2 μM to >10 μM) .
  • Thieno-pyrazole core : Electron-withdrawing substituents (e.g., nitro groups) increase binding affinity to kinases (Kd = 0.8 nM vs. 3.2 nM for unmodified analogs) .

Q. What methodologies resolve contradictions in reported biological data (e.g., inconsistent IC₅₀ values)?

  • Assay standardization : Use uniform cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., staurosporine for kinase assays) .
  • Computational modeling : Molecular docking (AutoDock Vina) identifies binding pose variations due to protonation states of the pyrazole nitrogen .
  • Meta-analysis : Pool data from ≥3 independent studies to calculate weighted IC₅₀ values (e.g., 1.5 ± 0.3 μM for COX-2 inhibition) .

Q. How can computational tools guide the design of derivatives with improved target selectivity?

  • Pharmacophore modeling : Identifies critical hydrogen bond acceptors (e.g., methoxy oxygen) for HDAC6 inhibition .
  • MD simulations : Predicts stability of ligand-receptor complexes (RMSD < 2.0 Å over 100 ns) to prioritize synthetic targets .
  • ADMET prediction : SwissADME estimates logP (2.8) and BBB permeability (CNS < -2) to exclude neurotoxic candidates .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Flow chemistry : Reduces reaction time (from 24 hours to 2 hours) and improves yield (65% to 78%) via continuous thieno-pyrazole cyclization .
  • Catalyst optimization : Palladium acetate (0.5 mol%) increases coupling efficiency in benzamide functionalization .
  • Byproduct control : In-line IR spectroscopy monitors intermediates to minimize impurities (<0.5%) during tert-butyl group addition .

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